![molecular formula C73H88N4 B11761531 3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3,5-bis(propan-2-il)-4'-{tris[4'-amino-3',5'-bis(propan-2-il)-[1,1'-bifenilo]-4-il]metil}-[1,1'-bifenilo] es un compuesto orgánico complejo caracterizado por sus múltiples grupos bifenilo y amino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-amino-3,5-bis(propan-2-il)-4'-{tris[4'-amino-3',5'-bis(propan-2-il)-[1,1'-bifenilo]-4-il]metil}-[1,1'-bifenilo] implica múltiples pasos, incluida la formación de intermediarios de bifenilo y la posterior funcionalización con grupos amino. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. Se emplean técnicas como los reactores de flujo continuo y los métodos de purificación avanzados para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
4-amino-3,5-bis(propan-2-il)-4'-{tris[4'-amino-3',5'-bis(propan-2-il)-[1,1'-bifenilo]-4-il]metil}-[1,1'-bifenilo] experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como los halógenos. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se adaptan para lograr las transformaciones deseadas .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de bifenilo hidroxilados, mientras que la reducción puede producir compuestos de bifenilo totalmente saturados .
Aplicaciones Científicas De Investigación
4-amino-3,5-bis(propan-2-il)-4'-{tris[4'-amino-3',5'-bis(propan-2-il)-[1,1'-bifenilo]-4-il]metil}-[1,1'-bifenilo] tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-amino-3,5-bis(propan-2-il)-4'-{tris[4'-amino-3',5'-bis(propan-2-il)-[1,1'-bifenilo]-4-il]metil}-[1,1'-bifenilo] implica su interacción con objetivos y vías moleculares específicas. Los múltiples grupos amino del compuesto le permiten formar enlaces de hidrógeno y otras interacciones con proteínas y ácidos nucleicos, lo que potencialmente modula su función .
Comparación Con Compuestos Similares
Compuestos similares
- 3,5-Bis(propan-2-il)-4H-1,2,4-triazol
- 1,3-Bis(2-propiniloxi)propan-2-ol
- Ácido 3,5-bis(trifluorometil)fenilborónico
Singularidad
En comparación con compuestos similares, 4-amino-3,5-bis(propan-2-il)-4'-{tris[4'-amino-3',5'-bis(propan-2-il)-[1,1'-bifenilo]-4-il]metil}-[1,1'-bifenilo] destaca por su estructura compleja y la presencia de múltiples grupos bifenilo y amino, que confieren propiedades químicas y biológicas únicas .
Propiedades
Fórmula molecular |
C73H88N4 |
|---|---|
Peso molecular |
1021.5 g/mol |
Nombre IUPAC |
2,6-di(propan-2-yl)-4-[4-[tris[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]methyl]phenyl]aniline |
InChI |
InChI=1S/C73H88N4/c1-41(2)61-33-53(34-62(42(3)4)69(61)74)49-17-25-57(26-18-49)73(58-27-19-50(20-28-58)54-35-63(43(5)6)70(75)64(36-54)44(7)8,59-29-21-51(22-30-59)55-37-65(45(9)10)71(76)66(38-55)46(11)12)60-31-23-52(24-32-60)56-39-67(47(13)14)72(77)68(40-56)48(15)16/h17-48H,74-77H2,1-16H3 |
Clave InChI |
YRQAJMRXGLNZGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC(=C(C(=C4)C(C)C)N)C(C)C)(C5=CC=C(C=C5)C6=CC(=C(C(=C6)C(C)C)N)C(C)C)C7=CC=C(C=C7)C8=CC(=C(C(=C8)C(C)C)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)

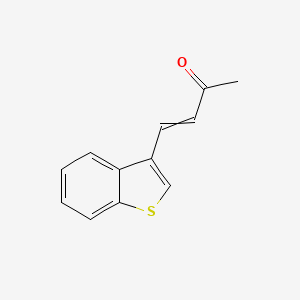
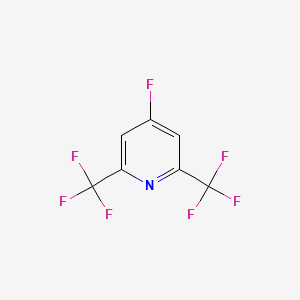
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)

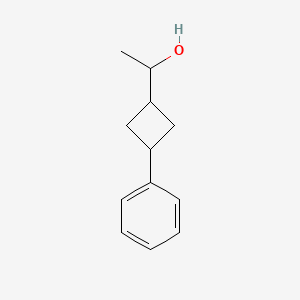
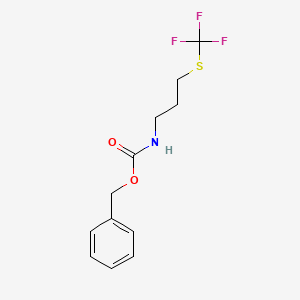
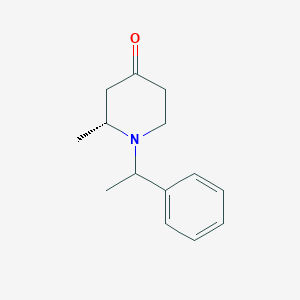
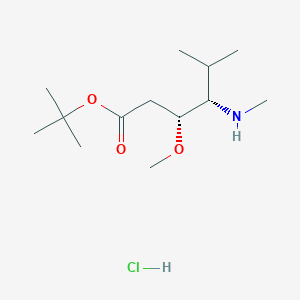
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
